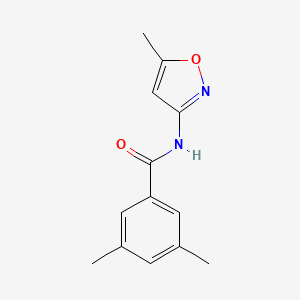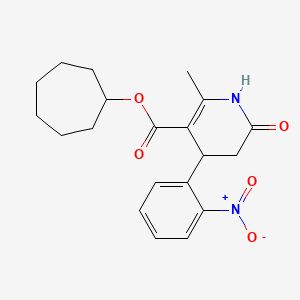![molecular formula C12H11NO2S2 B4670977 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4670977.png)
3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione, also known as MTD, is a thiazolidinedione derivative that has been widely studied for its potential therapeutic applications. MTD has been shown to possess various biological activities, including antidiabetic, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ, which regulates glucose and lipid metabolism, and also modulates the expression of various genes involved in inflammation and cell proliferation. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of various enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects
3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and inducing apoptosis in cancer cells. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to modulate the expression of various genes involved in glucose and lipid metabolism, and to regulate the activity of various enzymes involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione also has some limitations, including its poor solubility in water and the need for high concentrations to achieve therapeutic effects.
Orientations Futures
There are several future directions for the study of 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione, including its potential use in combination with other drugs for the treatment of diabetes and cancer, the development of more efficient synthesis methods, and the investigation of its potential applications in other disease states. Further research is needed to fully understand the mechanism of action of 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione and to optimize its therapeutic potential.
Applications De Recherche Scientifique
3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve glucose metabolism by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates insulin sensitivity and glucose uptake. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to possess anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
Propriétés
IUPAC Name |
(5Z)-3-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-13-11(14)10(17-12(13)15)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLMZLUXYLNAGM-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)SC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)SC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4670899.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4670900.png)
![2-{4-[2-cyano-2-(3-nitrophenyl)vinyl]-2-iodo-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4670901.png)

![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4670915.png)

![4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B4670925.png)

![ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4670934.png)


![4-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B4670970.png)
![N-allyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4670978.png)
![methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-chlorobenzoate](/img/structure/B4670979.png)